N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11F3N2O2S and its molecular weight is 316.3. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including those with trifluoromethyl groups, have been explored for their catalytic properties. A study demonstrated the use of such compounds in base-free transfer hydrogenation of ketones. This process involves Cp*IrIIICl complexes bearing pyridinesulfonamide ligands, showcasing their potential in catalyzing reactions under mild conditions without the need for basic additives or halide abstractors. The ligands and complexes exhibited high activity in the transfer hydrogenation of a wide range of substrates, suggesting their versatility and efficiency in catalytic applications (Ruff et al., 2016).
Antimicrobial Activity
Compounds with a structure similar to N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide have been synthesized and tested for their antimicrobial activity. One such study involved the synthesis of N-pyridin-3-yl-benzenesulfonamide and its evaluation against various bacterial strains. The compound showed significant antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Ijuomah et al., 2022).
Coordination Chemistry and Molecular Structure
Research into N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides, including those with trifluoromethyl benzenesulfonamide groups, has provided insights into their potential as ligands for metal coordination. These studies have reported on their molecular and supramolecular structures, revealing the impact of sulfonamide substituents on their conformation and hydrogen bonding patterns. Such insights are valuable for designing metal coordination complexes with specific properties and applications (Jacobs et al., 2013).
Herbicidal Activity
The design and synthesis of novel sulfonamide derivatives, including those with pyridin-2-ylmethyl and trifluoromethyl groups, have been explored for their herbicidal activity. Studies have shown that some of these compounds can efficiently control various weeds, suggesting their potential as novel herbicides. The investigation of their activity and selectivity could lead to the development of more effective and environmentally friendly weed control solutions (Xie et al., 2014).
Safety and Hazards
Future Directions
The future research directions for N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may be of interest to investigate its potential as a bioactive molecule . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
The primary target of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is the jasmonate (JA) pathway in plants . This compound can upregulate JA-inducible defense genes in plants .
Mode of Action
This compound: interacts with its targets by mimicking the action of methyl jasmonate (MeJA), a plant hormone . Despite having no structural similarity to MeJA, it acts as an agonist of MeJA-dependent responses .
Biochemical Pathways
The application of This compound significantly upregulates some genes involved in the alkaloid biosynthesis pathways . These pathways are part of the five major secondary metabolic pathways: the alkaloid, terpenoid, phenylpropanoid, flavonoid, and anthocyanin pathways .
Result of Action
The molecular and cellular effects of This compound ’s action include the upregulation of JA-inducible defense genes without severe growth inhibition . It leads to the accumulation of nicotine, a well-known JA-inducible alkaloid involved in defense responses .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Its ability to uncouple defense responses from growth inhibition suggests that it may be a strong candidate for use in crop protection .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)10-4-3-6-12(8-10)21(19,20)18-9-11-5-1-2-7-17-11/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTJVEATSWREIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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